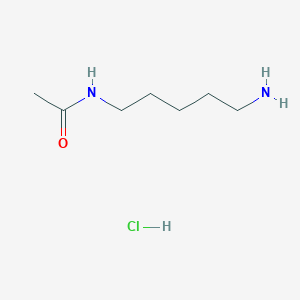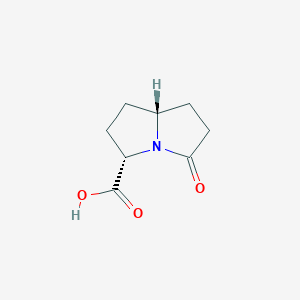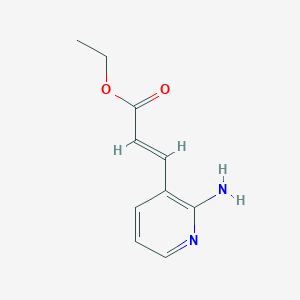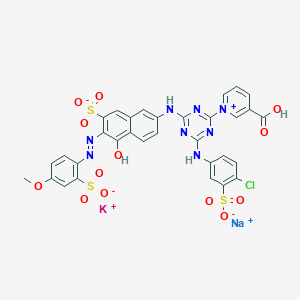
N-(5-Aminopentyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Monoacétylcadavérine (chlorhydrate) est un métabolite de la polyamine endogène cadavérine. Elle est formée à partir de la cadavérine par acétylation dans les fractions nucléaires et microsomales du cerveau de souris isolé . Ce composé a été trouvé avoir des niveaux plasmatiques accrus chez les patients atteints de schizophrénie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Monoacétylcadavérine (chlorhydrate) est synthétisée à partir de la cadavérine par une réaction d'acétylationLa réaction se produit généralement dans les fractions nucléaires et microsomales du cerveau de souris isolé .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la Monoacétylcadavérine (chlorhydrate) ne soient pas bien documentées, l'approche générale impliquerait une acétylation à grande échelle de la cadavérine dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le processus comprendrait probablement des étapes de purification et de contrôle qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions : La Monoacétylcadavérine (chlorhydrate) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons, souvent facilitée par des agents oxydants.
Réduction : Cette réaction implique le gain d'électrons, généralement facilité par des agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation d'acides carboxyliques, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
La Monoacétylcadavérine (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme réactif dans diverses réactions et études chimiques.
Biologie : Elle est étudiée pour son rôle dans les processus cellulaires et ses effets sur différents systèmes biologiques.
5. Mécanisme d'action
La Monoacétylcadavérine (chlorhydrate) exerce ses effets par son interaction avec diverses cibles moléculaires et voies. Elle est formée à partir de la cadavérine par acétylation, ce qui modifie ses propriétés chimiques et son activité biologique. Le mécanisme exact par lequel elle affecte les systèmes biologiques est encore à l'étude, mais on pense qu'il implique des interactions avec des récepteurs cellulaires et des enzymes .
Composés similaires :
Cadavérine : Le composé parent de la monoacétylcadavérine, connu pour son rôle dans divers processus biologiques et applications industrielles.
N-acétylcadavérine : Un autre dérivé acétylé de la cadavérine, avec des propriétés chimiques similaires.
Unicité : La Monoacétylcadavérine (chlorhydrate) est unique en raison de son schéma d'acétylation spécifique, qui la distingue des autres dérivés de la cadavérine. Cette modification modifie ses propriétés chimiques et biologiques, ce qui en fait un composé distinct avec des applications et des effets uniques.
Applications De Recherche Scientifique
Monoacetylcadaverine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its role in cellular processes and its effects on different biological systems.
Mécanisme D'action
Monoacetylcadaverine (hydrochloride) exerts its effects through its interaction with various molecular targets and pathways. It is formed from cadaverine via acetylation, which modifies its chemical properties and biological activity. The exact mechanism by which it affects biological systems is still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparaison Avec Des Composés Similaires
Cadaverine: The parent compound of monoacetylcadaverine, known for its role in various biological processes and industrial applications.
N-acetylcadaverine: Another acetylated derivative of cadaverine, with similar chemical properties.
Uniqueness: Monoacetylcadaverine (hydrochloride) is unique due to its specific acetylation pattern, which distinguishes it from other derivatives of cadaverine. This modification alters its chemical and biological properties, making it a distinct compound with unique applications and effects.
Propriétés
IUPAC Name |
N-(5-aminopentyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIMPWXPUYLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B1165944.png)


